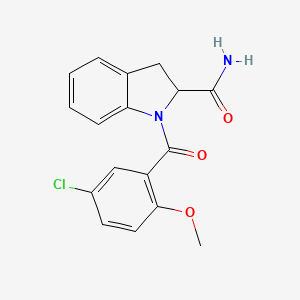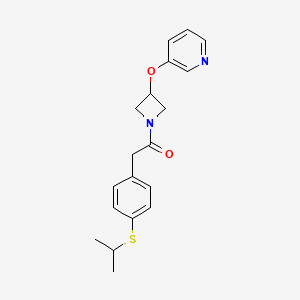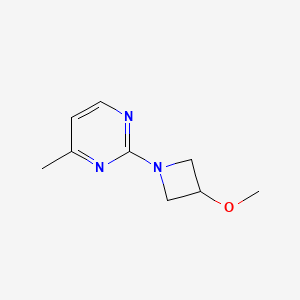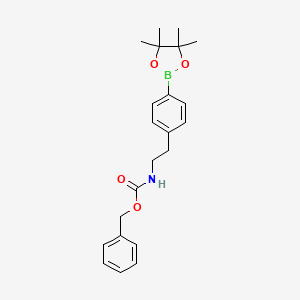![molecular formula C16H13BrN2O4S B2866257 N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-59-9](/img/structure/B2866257.png)
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H13BrN2O4S and its molecular weight is 409.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
The compound N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide belongs to a broader class of compounds that have been synthesized and evaluated for various biological activities. While direct studies on this specific compound are limited, research on structurally related compounds provides insight into potential applications and methodologies relevant to its use. For instance, a study by Thabet et al. (2011) focused on the synthesis and biological evaluation of aminothiazoles and related compounds, demonstrating the potential for anti-inflammatory activities in synthesized compounds through animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Catalytic and Synthetic Utility
The reactivity and functional group transformations of similar compounds highlight the synthetic utility of this compound in chemical synthesis. For example, Palsuledesai et al. (2009) explored acyl-isothiocyanates as efficient thiocyanate transfer reagents, a study that underscores the versatility of thiocyanate and isothiocyanate groups in organic synthesis (Palsuledesai et al., 2009). Similarly, Jordan et al. (2003) detailed the efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles, leveraging organic ammonium tribromides as electrophilic bromine sources for the synthesis of functionalized 2-aminobenzothiazoles, which may parallel the synthetic pathways applicable to the compound of interest (Jordan et al., 2003).
Antimicrobial and Anticancer Properties
Research into structurally related compounds has also uncovered significant antimicrobial and anticancer properties. Baranovskyi et al. (2018) synthesized 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones from thiocyanatoamides and assessed their antibacterial and antifungal activities, providing a framework for evaluating the antimicrobial potential of this compound (Baranovskyi et al., 2018). Furthermore, Tumosienė et al. (2020) reported on the antioxidant and anticancer activities of novel derivatives, including the evaluation of these compounds against human glioblastoma and triple-negative breast cancer cell lines, suggesting a methodological approach to assessing the anticancer potential of related compounds (Tumosienė et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDTTRDIMYBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)


![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)
![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)
![3-[(2-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2866190.png)
![Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2866192.png)
![4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2866193.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)
